molecular formula C23H24N6O2 B10980060 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B10980060
M. Wt: 416.5 g/mol
InChI Key: SFJMPIMUNXGRNC-UHFFFAOYSA-N
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Description

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a phthalazinone core and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps. The key steps include the formation of the phthalazinone core and the introduction of the triazole moiety. Common reagents used in these reactions include phthalic anhydride, hydrazine, and triazole derivatives. Reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

Molecular Formula

C23H24N6O2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C23H24N6O2/c1-16(2)12-29-23(31)20-6-4-3-5-19(20)21(27-29)11-22(30)26-18-9-7-17(8-10-18)13-28-15-24-14-25-28/h3-10,14-16H,11-13H2,1-2H3,(H,26,30)

InChI Key

SFJMPIMUNXGRNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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